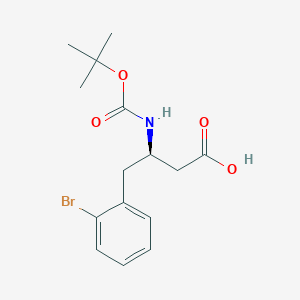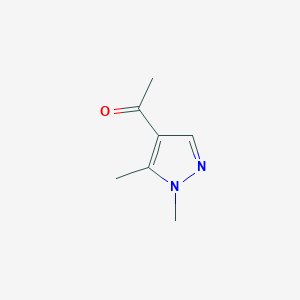
5-Bromo-3,4-dimethylpyridin-2-amine
Descripción general
Descripción
“5-Bromo-3,4-dimethylpyridin-2-amine” is an organic compound with the molecular weight of 201.07 . It is also known as “5-bromo-N,3-dimethyl-2-pyridinamine” and has the CAS Number: 245765-66-6 . It is used as an active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of “5-Bromo-3,4-dimethylpyridin-2-amine” can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3,4-dimethylpyridin-2-amine” consists of a pyridine ring substituted with bromine and two methyl groups .
Physical And Chemical Properties Analysis
“5-Bromo-3,4-dimethylpyridin-2-amine” is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 278.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
5-Bromo-3,4-dimethylpyridin-2-amine is an active pharmaceutical ingredient (API) used in the synthesis of various drugs . Its bromo and amino groups make it a versatile intermediate for constructing complex molecules, particularly in the development of medications targeting neurological disorders.
Material Science
This compound is utilized in material science research, particularly in the development of organic semiconductors due to its stable pyridine ring structure which can facilitate charge transfer .
Agrochemical Research
In agrochemical research, 5-Bromo-3,4-dimethylpyridin-2-amine serves as a precursor for the synthesis of herbicides and pesticides. Its structural properties allow for the creation of compounds that are effective in pest control while being safe for crops .
Dye and Pigment Production
The compound is also used in the production of dyes and pigments. The bromine atom can undergo further reactions to create a variety of colored compounds used in textile and ink industries .
Chemical Research
Researchers use 5-Bromo-3,4-dimethylpyridin-2-amine to study noncovalent supramolecular interactions in crystal structures. This helps in understanding the formation of molecular complexes and designing new materials .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent to develop new analytical methods for the detection and quantification of various substances. Its reactivity with other compounds can be exploited to create specific indicators .
Organic Synthesis
It is a valuable building block in organic synthesis, used to construct a wide range of organic compounds. Its reactivity allows for selective transformations, making it a key reagent in multi-step synthesis processes .
Catalysis
5-Bromo-3,4-dimethylpyridin-2-amine is explored as a potential ligand in catalysis. Its ability to bind to metals can be harnessed to create catalysts that facilitate various chemical reactions .
Safety and Hazards
“5-Bromo-3,4-dimethylpyridin-2-amine” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-3,4-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKJNIMFGZBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426619 | |
| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dimethylpyridin-2-amine | |
CAS RN |
374537-97-0 | |
| Record name | 5-Bromo-3,4-dimethyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,4-dimethylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)







![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)


